molecular formula C16H14N2OS2 B2846179 Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]sulfanyl}phenyl ether CAS No. 477845-90-2

Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]sulfanyl}phenyl ether

Cat. No.: B2846179
CAS No.: 477845-90-2
M. Wt: 314.42
InChI Key: ZUKVLEXFHKAMBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]sulfanyl}phenyl ether is a heterocyclic compound featuring a quinazoline core substituted with methylsulfanyl and phenyl ether moieties. The quinazoline ring (C₈H₆N₂) is functionalized at the 2-position with a methylsulfanyl (-S-CH₃) group and at the 4-position with a sulfanyl (-S-) linkage to a phenyl ring. The phenyl ring itself is substituted with a methoxy (-O-CH₃) group at the 3-position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science, particularly in protein-ligand interactions and enzyme inhibition studies .

Properties

IUPAC Name

4-(3-methoxyphenyl)sulfanyl-2-methylsulfanylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-19-11-6-5-7-12(10-11)21-15-13-8-3-4-9-14(13)17-16(18-15)20-2/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKVLEXFHKAMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SC2=NC(=NC3=CC=CC=C32)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The compound belongs to a class of sulfanyl-substituted quinazolines and phenyl ethers.

Structural Analogs and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]sulfanyl}phenyl ether (Target) C₁₆H₁₅N₂OS₂ 323.43* - 2-methylsulfanylquinazoline
- 3-methoxyphenyl sulfanyl
Not Available
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-([3-(trifluoromethyl)phenyl]sulfanyl)-5-pyrimidinyl methyl ether C₁₉H₁₃Cl₂F₃N₂OS₂ 477.35 - Dichlorobenzyl sulfanyl
- Trifluoromethylphenyl sulfanyl
- Pyrimidine core
338955-94-5
2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl 4-methylphenyl ether C₂₃H₂₄N₂OS 376.51 - Tetrahydroquinazoline core
- 4-methylbenzyl sulfanyl
- 4-methylphenoxy
343373-58-0
Ethyl 2-[3-[4-(difluoromethylsulfanyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetate C₂₀H₁₇F₂N₂O₃S₂ 450.49 - Difluoromethylsulfanyl phenyl
- 4-oxoquinazoline
- Ethyl ester
724740-45-8

*Calculated based on standard atomic weights.

Key Observations:

Core Heterocycle Differences: The target compound uses a quinazoline core, whereas the analog in employs a pyrimidine ring. The tetrahydroquinazoline derivative has a saturated ring, reducing aromaticity and increasing flexibility, which may alter pharmacokinetic properties.

Substituent Effects :

  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in increases electrophilicity and metabolic stability compared to the methylsulfanyl (-S-CH₃) group in the target compound .
  • Sulfanyl vs. Ether Linkages : The target compound’s dual sulfanyl groups enhance sulfur-mediated interactions (e.g., metal coordination), while the ethyl ester in introduces hydrolytic instability under physiological conditions .

In contrast, the target compound’s methoxyphenyl group balances hydrophobicity and polarity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]sulfanyl}phenyl ether, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions and etherification. For example:

  • Step 1 : Formation of the quinazoline core via cyclization of anthranilic acid derivatives with thiourea analogs.
  • Step 2 : Introduction of the sulfanyl groups at positions 2 and 4 using methyl thiols or disulfide intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Etherification of the phenolic intermediate with methyl iodide in anhydrous acetone .
  • Critical Parameters : Temperature (60–80°C for sulfanyl introduction), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (excess methyl iodide improves etherification efficiency). Reported yields range from 45% to 72% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Peaks at δ 2.5–3.0 ppm (methylsulfanyl groups), δ 6.8–7.5 ppm (aromatic protons from quinazoline and phenyl ether), and δ 3.8–4.2 ppm (methoxy group) .
  • IR : Stretching vibrations at 1250–1300 cm⁻¹ (C-S bonds) and 1050–1100 cm⁻¹ (C-O-C ether linkage) .
  • MS : Molecular ion peak [M+H]⁺ matching the calculated molecular weight (e.g., ~370–390 g/mol) with fragmentation patterns reflecting sulfanyl and quinazoline cleavage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for quinazoline derivatives with dual sulfanyl substituents?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., anticancer assays) may arise from:

  • Solubility Variations : Use of DMSO vs. aqueous buffers affects compound aggregation. Pre-solubility screening via dynamic light scattering (DLS) is recommended .
  • Target Selectivity : Molecular docking (e.g., Glide XP scoring) can differentiate binding affinities to kinases (e.g., EGFR) vs. off-target proteins. For example, hydrophobic enclosure of the quinazoline core enhances kinase inhibition .
  • Table 1 : Comparative IC₅₀ values under standardized conditions:
Cell LineIC₅₀ (μM)Assay ConditionsReference
MCF-712.3 ± 1.2RPMI-1640, 48h
HeLa8.9 ± 0.8DMEM, 72h

Q. How does the spatial arrangement of sulfanyl groups impact the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Steric Effects : The 2-(methylsulfanyl) group on the quinazoline ring creates steric hindrance, limiting accessibility for nucleophiles at position 4. Kinetic studies show slower reaction rates with bulky nucleophiles (e.g., tert-butylamine) .
  • Electronic Effects : Electron-withdrawing quinazoline nitrogen atoms activate the 4-sulfanyl group for substitution. Hammett constants (σ⁺) correlate with reaction rates in SNAr mechanisms .
  • Table 2 : Reaction rates with different nucleophiles:
NucleophileRate Constant (k, s⁻¹)Conditions
NH₃0.45 × 10⁻³EtOH, 25°C
CH₃NH₂0.22 × 10⁻³EtOH, 25°C
PhSH1.10 × 10⁻³DMF, 50°C

Q. What computational approaches are effective in predicting the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use Glide XP to model binding to ATP-binding pockets (e.g., EGFR tyrosine kinase). Key interactions include:
  • Hydrogen bonding between quinazoline N1 and kinase backbone NH.
  • Hydrophobic enclosure of methylsulfanyl groups by kinase residues (e.g., Leu788) .
  • MD Simulations : All-atom simulations (AMBER force field) over 100 ns reveal stability of ligand-protein complexes. RMSD < 2.0 Å indicates favorable binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.